molecular formula C21H19ClN2O5 B2446682 METHYL 4-{[(3-CHLORO-4-METHOXYPHENYL)CARBAMOYL]METHOXY}-6-METHYLQUINOLINE-2-CARBOXYLATE CAS No. 1357760-46-3

METHYL 4-{[(3-CHLORO-4-METHOXYPHENYL)CARBAMOYL]METHOXY}-6-METHYLQUINOLINE-2-CARBOXYLATE

Cat. No.: B2446682
CAS No.: 1357760-46-3
M. Wt: 414.84
InChI Key: NXPFQFCLOWAZNB-UHFFFAOYSA-N
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Description

METHYL 4-{[(3-CHLORO-4-METHOXYPHENYL)CARBAMOYL]METHOXY}-6-METHYLQUINOLINE-2-CARBOXYLATE is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is known for its biological activity, and a substituted phenyl group, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-{[(3-CHLORO-4-METHOXYPHENYL)CARBAMOYL]METHOXY}-6-METHYLQUINOLINE-2-CARBOXYLATE typically involves multiple steps, starting with the preparation of the quinoline core This can be achieved through a Friedländer synthesis, where aniline derivatives react with ketones under acidic conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-{[(3-CHLORO-4-METHOXYPHENYL)CARBAMOYL]METHOXY}-6-METHYLQUINOLINE-2-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts or metal hydrides, potentially converting the quinoline ring to a tetrahydroquinoline.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and quinoline rings, allowing for further functionalization.

Common Reagents and Conditions

Common reagents for these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substituting agents: Halogenated compounds, amines, and organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of METHYL 4-{[(3-CHLORO-4-METHOXYPHENYL)CARBAMOYL]METHOXY}-6-METHYLQUINOLINE-2-CARBOXYLATE involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the substituted phenyl group can interact with enzymes, inhibiting their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Compounds like chloroquine and quinine, which also feature a quinoline core and have been used as antimalarial drugs.

    Phenyl-substituted quinolines: Compounds with similar structures but different substituents on the phenyl ring, affecting their reactivity and biological activity.

Uniqueness

METHYL 4-{[(3-CHLORO-4-METHOXYPHENYL)CARBAMOYL]METHOXY}-6-METHYLQUINOLINE-2-CARBOXYLATE is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

methyl 4-[2-(3-chloro-4-methoxyanilino)-2-oxoethoxy]-6-methylquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O5/c1-12-4-6-16-14(8-12)19(10-17(24-16)21(26)28-3)29-11-20(25)23-13-5-7-18(27-2)15(22)9-13/h4-10H,11H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXPFQFCLOWAZNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC(=C(C=C3)OC)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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